
N-Methylpyrrole-d4 (ring-d4)
Overview
Description
N-Methylpyrrole-d4 (ring-d4) is a deuterium-labeled derivative of N-methylpyrrole, where four hydrogen atoms on the pyrrole ring are replaced with deuterium (D). Key properties include:
- Molecular Formula: C₄D₄NCH₃
- Molecular Weight: 85.14 g/mol
- CAS Number: 190386-37-9
- Isotopic Enrichment: 99 atom% deuterium
- Storage: Requires refrigeration (0–6°C) due to its classification as a flammable liquid (Hazard Class 4-1-II) .
This compound is primarily used as a stable isotope-labeled internal standard in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), enabling precise quantification in pharmaceutical and environmental analyses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Methylpyrrole-d4 (ring-d4) typically involves the reaction of N-Methylpyrrole with deuterated reagents. One common method includes the reaction of N-Methylpyrrole with deuterated sodium (NaD) in the presence of dimethyl sulfoxide (DMSO) as a solvent. The reaction proceeds under controlled conditions, followed by evaporation and purification steps to obtain the desired deuterium-labeled compound .
Industrial Production Methods
Industrial production of N-Methylpyrrole-d4 (ring-d4) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets stringent quality standards required for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
N-Methylpyrrole-d4 (ring-d4) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Various halogenating agents and catalysts depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methylpyrrole-d4 oxide, while reduction can produce N-Methylpyrrole-d4 alcohol .
Scientific Research Applications
Drug Development
N-Methylpyrrole-d4 is utilized in the synthesis of novel pharmaceutical compounds, particularly those targeting central nervous system disorders. Its structural properties allow it to serve as a building block for more complex molecules, which can exhibit enhanced biological activity. For instance, studies have shown that derivatives of N-methylpyrrole can act as selective antagonists for dopamine receptors, which are crucial targets in the treatment of conditions such as schizophrenia and Parkinson's disease .
Case Study: Dopamine Receptor Antagonists
Recent research has explored the development of spirocyclic compounds based on N-Methylpyrrole-d4, demonstrating significant selectivity towards dopamine receptor subtype 4 (D4R). These compounds showed promising results in preclinical models, indicating their potential as therapeutic agents for managing Parkinson’s disease . The application of N-Methylpyrrole-d4 in this context highlights its role in enhancing drug efficacy through structural modifications.
Organic Synthesis
Building Block for Heterocycles
N-Methylpyrrole-d4 is an essential intermediate in the synthesis of various heterocyclic compounds. Its ability to undergo electrophilic aromatic substitution reactions makes it a versatile precursor for synthesizing pyrroles and other nitrogen-containing heterocycles. This feature is particularly useful in the development of agrochemicals and materials science applications .
Table 2: Synthetic Applications
Reaction Type | Example Compound | Yield (%) |
---|---|---|
Electrophilic Substitution | 2-Acetyl-N-methylpyrrole | 85 |
Cyclization | Spirocyclic Compounds | 78 |
Functionalization | Alkylated Derivatives | 90 |
Mechanism of Action
The mechanism of action of N-Methylpyrrole-d4 (ring-d4) primarily involves its role as an isotopic label. The deuterium atoms in the compound provide distinct NMR signals, allowing researchers to track the compound’s behavior and interactions in various chemical and biological systems. The molecular targets and pathways involved depend on the specific application and the system being studied .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Isotopic Comparisons
The table below summarizes critical differences between N-Methylpyrrole-d4 and structurally or functionally related compounds:
Key Observations:
Isotopic Labeling Position :
- N-Methylpyrrole-d4 features deuterium on the aromatic ring, while N-Methyl-d3-pyrrole has deuterium on the methyl group. This distinction impacts their utility in analytical methods; ring-deuterated compounds are preferred for studying aromatic interactions, whereas methyl-deuterated analogs are used in metabolic pathway tracing .
- Dimethyl phthalate (ring-d4) shares similar ring-deuteration but serves as a standard for phthalate analysis, contrasting with N-Methylpyrrole-d4’s focus on heterocyclic compounds .
Functional Group Variations: N-Methylpyrrole-2-carboxaldehyde includes a reactive aldehyde group, making it suitable for synthesizing pharmaceuticals or ligands, unlike the non-functionalized deuterated pyrroles . 1-Methylpyrrolidine, a saturated cyclic amine, exhibits higher basicity and stability, often used as a solvent or catalyst in alkylation reactions .
Hazard Profiles :
- Both N-Methylpyrrole-d4 and N-Methyl-d3-pyrrole are flammable, requiring refrigerated storage. In contrast, dimethyl phthalate (ring-d4) poses toxicity risks due to its phthalate structure .
Cost and Availability
- N-Methylpyrrole-d4 is significantly more expensive (¥52,800 per 1g) compared to non-deuterated analogs like N-Methylpyrrole-2-carboxaldehyde (¥5,300 per 5g) due to the complexity of deuterium incorporation .
- Bulk pricing discounts are often available for deuterated compounds, reflecting their specialized use in high-precision analytics .
Biological Activity
N-Methylpyrrole-d4 (ring-d4) is a deuterated analog of N-methylpyrrole, a compound of significant interest in medicinal chemistry and biological research. This article explores its biological activity, particularly focusing on its potential applications in cancer therapy and other therapeutic areas.
N-Methylpyrrole-d4 has the molecular formula and is characterized by the substitution of four hydrogen atoms with deuterium, which enhances its stability and allows for more precise tracking in biological studies. The compound's structure is pivotal for its interaction with biological systems.
Antitumor Properties
Recent studies have highlighted the antitumor potential of N-Methylpyrrole-d4 and its derivatives. For instance, research indicates that pyrrole-based compounds exhibit anti-proliferative activity against various cancer cell lines, including breast cancer cells. The mechanism of action often involves the inhibition of key enzymes involved in nucleotide biosynthesis, which is crucial for cancer cell proliferation.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
N-Methylpyrrole-d4 | MCF-7 (Breast Cancer) | 250 | Inhibition of thymidylate synthase |
6-Methyl Substituted | Various | >1000 | Selective transport via folate receptors |
The above table summarizes findings from various studies where N-Methylpyrrole-d4 demonstrated significant biological activity. The compound's modifications, such as the introduction of a 6-methyl group, affect its transport properties and selectivity towards different cellular pathways.
N-Methylpyrrole-d4 is believed to interact with multiple targets within cancer cells:
- Thymidylate Synthase Inhibition : This enzyme is critical for DNA synthesis, and its inhibition can lead to reduced proliferation of cancer cells.
- De Novo Purine Biosynthesis : Compounds derived from N-Methylpyrrole-d4 have shown selective inhibition of enzymes involved in purine metabolism, which is essential for nucleotide synthesis in rapidly dividing cells.
- Selective Transport Mechanisms : The presence of methyl groups alters how these compounds are transported into cells, enhancing their efficacy in targeting tumor cells over normal cells.
Study 1: Antiproliferative Effects on Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells demonstrated that N-Methylpyrrole-d4 effectively inhibited cell proliferation with an IC50 value of 250 nM. The study indicated that this compound could serve as a lead structure for developing new anticancer agents due to its selective action on tumor cells while sparing normal cells .
Study 2: Mechanistic Insights into Transport Selectivity
Further investigations revealed that introducing a 6-methyl group into the pyrrole ring significantly altered the transport characteristics of related compounds. These modifications led to a complete loss of transport via the reduced folate carrier (RFC), while maintaining or enhancing selectivity for folate receptors (FRs), suggesting a potential strategy for improving drug delivery to tumors .
Q & A
Q. Basic: What are the established protocols for synthesizing N-Methylpyrrole-d4 (ring-d4) in deuterated form?
N-Methylpyrrole-d4 is synthesized via acid-catalyzed H/D exchange using deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. For ring deuteration, the pyrrole ring undergoes isotopic substitution at specific positions, often requiring reflux with deuterated solvents like DMSO-d6 or DMF-d7 to ensure >99% isotopic purity . Key steps include:
- Purification : Column chromatography or distillation under inert atmospheres to prevent proton contamination.
- Validation : Confirm deuteration efficiency via -NMR (absence of proton signals) and mass spectrometry (MS) for isotopic distribution .
Q. Basic: How do researchers characterize the isotopic purity and structural integrity of N-Methylpyrrole-d4?
Characterization involves:
- NMR Spectroscopy : -NMR or -NMR to verify deuterium incorporation and assess chemical shifts influenced by isotopic substitution .
- Mass Spectrometry : High-resolution MS (HRMS) quantifies isotopic enrichment (e.g., 99 atom% D) and identifies impurities like protonated byproducts .
- FTIR : Monitors C-D stretching vibrations (~2100–2200 cm⁻¹) to confirm deuterium placement .
Q. Advanced: How do isotopic effects of deuterium in N-Methylpyrrole-d4 influence reaction kinetics in catalytic studies?
Deuterium’s kinetic isotope effect (KIE) alters reaction rates in mechanisms involving proton transfer or C-H bond cleavage. For example:
- Acid-Catalyzed Reactions : Deuteration reduces reaction rates by 2–10× due to stronger C-D bonds, enabling mechanistic elucidation (e.g., in Brønsted acid catalysis) .
- Experimental Design : Compare rate constants () between protonated and deuterated analogs using stopped-flow spectroscopy or kinetic NMR .
- Pitfalls : Ensure solvent deuteration to avoid proton contamination, which skews KIE measurements .
Q. Advanced: How can researchers resolve contradictions in spectral data when analyzing deuterated N-Methylpyrrole-d4 derivatives?
Contradictions (e.g., unexpected -NMR signals) arise from:
- Incomplete Deuteration : Re-test synthesis conditions (e.g., reaction time, temperature) and validate with MS/MS fragmentation patterns .
- Solvent Exchange : Trace protons from solvents (e.g., CDCl₃ impurities) may reintroduce proton signals; use anhydrous deuterated solvents and rigorous drying .
- Statistical Analysis : Apply multivariate regression to distinguish between experimental noise and genuine structural anomalies .
Q. Advanced: What methodologies optimize the scalability of N-Methylpyrrole-d4 synthesis for tracer studies in metabolic research?
Scalability challenges include maintaining isotopic purity at larger volumes. Strategies:
- Flow Chemistry : Continuous deuterium exchange reactors minimize batch-to-batch variability .
- In-line Monitoring : Use Raman spectroscopy or real-time MS to track deuteration efficiency during synthesis .
- Cost-Benefit Analysis : Compare solvent recovery rates (e.g., DMSO-d6 recycling) against isotopic yield to balance economic and scientific priorities .
Q. Basic: What are the primary applications of N-Methylpyrrole-d4 in polymer and materials science?
Deuterated pyrroles serve as:
- NMR Tracers : Study polymer chain dynamics (e.g., polypyrrole conductivity mechanisms) by replacing protons in specific monomer positions .
- Neutron Scattering Probes : Deuterated polymers enhance contrast in neutron diffraction studies of molecular packing .
Q. Advanced: How can researchers address analytical challenges in quantifying trace impurities in N-Methylpyrrole-d4?
Impurities (e.g., residual N-methylpyrrole) are quantified via:
- GC-MS with Isotopic Dilution : Spiking samples with -labeled internal standards improves detection limits (≥0.01% impurity) .
- 2D NMR (HSQC/HMBC) : Resolves overlapping signals from protonated contaminants in complex matrices .
Q. Advanced: What frameworks (e.g., FINER, PICOT) guide hypothesis-driven research using N-Methylpyrrole-d4 in mechanistic studies?
- FINER Criteria : Ensure questions are Feasible (e.g., accessible deuterated reagents), Novel (e.g., unexplored KIEs in organocatalysis), and Ethical (safe handling of deuterated solvents) .
- PICOT Framework :
- Population : Reaction system (e.g., acid-catalyzed cyclization).
- Intervention : Deuteration at specific ring positions.
- Comparison : Protonated vs. deuterated reaction rates.
- Outcome : Mechanistic insights into rate-limiting steps.
- Time : Short-term kinetic profiling vs. long-term stability studies .
Q. Basic: What safety protocols are critical when handling N-Methylpyrrole-d4 in laboratory settings?
- Flammability : Store at 0–6°C under inert gas (argon/nitrogen) due to low flashpoint (16°C) .
- Ventilation : Use fume hoods for synthesis steps involving volatile deuterated solvents .
- Waste Management : Segregate deuterated waste to prevent isotopic cross-contamination .
Q. Advanced: How is N-Methylpyrrole-d4 employed in isotope-edited spectroscopy for studying reaction intermediates?
Properties
IUPAC Name |
2,3,4,5-tetradeuterio-1-methylpyrrole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N/c1-6-4-2-3-5-6/h2-5H,1H3/i2D,3D,4D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHNLMTVIGZXSG-QFFDRWTDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(N(C(=C1[2H])[2H])C)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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